molecular formula C19H23N3O5 B6063655 [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone

Cat. No.: B6063655
M. Wt: 373.4 g/mol
InChI Key: MRXHCKCGZAZTOV-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a benzodioxole moiety and a pyrazole ring suggests that it may exhibit interesting biological activities and chemical reactivity.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-24-11-14-4-2-3-7-22(14)19(23)16-8-13(20-21-16)10-25-15-5-6-17-18(9-15)27-12-26-17/h5-6,8-9,14H,2-4,7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXHCKCGZAZTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety, followed by the construction of the pyrazole ring, and finally, the attachment of the piperidine and methanone groups.

    Formation of Benzodioxole Moiety: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Construction of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Attachment of Piperidine and Methanone Groups: The final step involves the reaction of the pyrazole intermediate with a piperidine derivative and a methanone precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the benzodioxole and pyrazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone may be studied for its potential therapeutic effects. Its structure indicates that it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the pyrazole ring could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(ethoxymethyl)piperidin-1-yl]methanone: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

The uniqueness of [5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

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